![molecular formula C13H5F19O2 B1349975 1H,1H-Perfluoro-n-decyl acrylate CAS No. 335-83-1](/img/structure/B1349975.png)
1H,1H-Perfluoro-n-decyl acrylate
Overview
Description
“1H,1H-Perfluoro-n-decyl acrylate” is a chemical compound with the molecular formula C13H5F19O2 . It has a molecular weight of 554.15 . It is used in the immobilization of dl-homocysteine and has been used to modify surfaces and functionalize polymers .
Molecular Structure Analysis
The molecular structure of “1H,1H-Perfluoro-n-decyl acrylate” consists of 39 atoms; 5 Hydrogen atoms, 13 Carbon atoms, 2 Oxygen atoms, and 19 Fluorine atoms . It contains 38 bonds; 33 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) .
Physical And Chemical Properties Analysis
“1H,1H-Perfluoro-n-decyl acrylate” is a clear liquid . It is insoluble in water . It has a boiling point of 66°C at 0.35 mmHg and a refractive index of 1.3266 .
Scientific Research Applications
Interaction with Polyelectrolytes
1H,1H-Perfluoro-n-decyl acrylate has been studied for its interaction with polyelectrolytes. Proietti et al. (2002) explored its interaction with a cationic copolymer using NMR, evidencing strong polymer-surfactant interactions and changes in chemical shifts, indicating its potential in forming unique polymer structures (Proietti et al., 2002).
Thermal and Structural Stability
Christian and Coclite (2017) investigated the thermal, chemical, and structural stability of 1H,1H,2H,2H-perfluorodecyl acrylate polymers. Their findings suggest significant potential for these polymers in applications involving thermal, chemical, and mechanical stresses, particularly in maintaining crystalline structure and properties under varying conditions (Christian & Coclite, 2017).
Surface and Interfacial Properties
Zhong et al. (2017) synthesized novel monomers using 1H,1H,2H,2H-perfluoro-1-decyl acrylate and investigated their applications in enhancing oil recovery. They found these polymers to be effective in reducing water film on rock surfaces and interfacial tension, highlighting their potential in the petroleum industry (Zhong et al., 2017).
Protective Coatings and Biodegradation
Sabatini et al. (2018) explored the use of 1H,1H-Perfluoro-n-decyl acrylate in creating protective coatings for marble, focusing on overcoming issues related to photo-chemical degradation. Their research points to its effectiveness in providing durable, water-repellent coatings for cultural heritage conservation (Sabatini et al., 2018).
Photochemical Stability
Lazzari et al. (2001) studied the photochemical stability of copolymers containing 1H,1H,2H,2H-Perfluorodecyl acrylate, revealing its robustness under artificial solar light irradiation. This research indicates its suitability for long-term outdoor applications where exposure to sunlight is a concern (Lazzari et al., 2001).
Polymerization and Fluorinated Polymers
Estelrich, Améduri, and López-Calahorra (2004) reported on the preparation of new acrylic esters with 1H,1H,2H,2H-perfluoro-n-decyl acrylate and their polymerization. This study highlights the unique properties of these fluorinated polymers, such as maintaining triple bonds during polymerization, contributing to the development of novel polymeric materials (Estelrich, Améduri, & López-Calahorra, 2004).
Synthesis of Carboxylic Acid End-Capped Polymers
Grignard et al. (2007) explored the polymerization of 1H,1H,2H,2H-Heptadecafluorodecyl acrylate, resulting in copolymers end-capped by a carboxylic acid group. This study provides insight into the controlled synthesis of fluorinated polymers with specific functional groups, extending their application potential in various fields (Grignard et al., 2007).
Copolymerization for Fuel Cell Membranes
Coclite et al. (2013) synthesized copolymers of 1H,1H,2H,2H-perfluorodecyl acrylate for potential use as proton exchange membranes in fuel cells. This research demonstrates the ability of these materials to achieve a balance between conductive and stable membrane properties, essential for efficient fuel cell operation (Coclite et al., 2013).
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F19O2/c1-2-4(33)34-3-5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)32/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVJROJBHCURKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F19O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375104 | |
Record name | 1H,1H-Perfluoro-n-decyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H-Perfluoro-n-decyl acrylate | |
CAS RN |
335-83-1 | |
Record name | 1H,1H-Perfluoro-n-decyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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